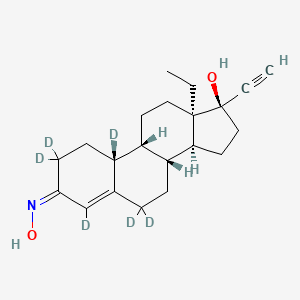
17-Desacetyl Norgestimate-d6 (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Desacetyl Norgestimate-d6 (Major) is a stable isotope-labeled compound used primarily in pharmaceutical research. It is a metabolite of norgestimate, a synthetic progestin used in hormonal contraceptives. The compound is often utilized as an internal standard in bioanalytical studies to quantify norgestimate and its metabolites in biological samples .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-Desacetyl Norgestimate-d6 (Major) involves the deacetylation of norgestimate followed by the incorporation of deuterium atoms. The process typically includes:
Deacetylation: Norgestimate undergoes deacetylation to form 17-desacetyl norgestimate.
Deuterium Labeling: The deacetylated compound is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium, resulting in 17-Desacetyl Norgestimate-d6.
Industrial Production Methods
Industrial production of 17-Desacetyl Norgestimate-d6 (Major) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of norgestimate are deacetylated.
Deuterium Exchange: The deacetylated product is treated with deuterium sources under controlled conditions to achieve high levels of deuterium incorporation.
Análisis De Reacciones Químicas
Types of Reactions
17-Desacetyl Norgestimate-d6 (Major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of 17-Desacetyl Norgestimate-d6 .
Aplicaciones Científicas De Investigación
17-Desacetyl Norgestimate-d6 (Major) has several scientific research applications:
Pharmacokinetic Studies: Used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify norgestimate and its metabolites in human plasma.
Bioequivalence Studies: Employed in bioequivalence studies to compare the pharmacokinetic profiles of different formulations of norgestimate.
Metabolic Pathway Analysis: Utilized to study the metabolic pathways and biotransformation of norgestimate in the body.
Drug Development: Aids in the development of new hormonal contraceptives by providing accurate and reliable data on norgestimate metabolism.
Mecanismo De Acción
The mechanism of action of 17-Desacetyl Norgestimate-d6 (Major) involves its role as a metabolite of norgestimate. Norgestimate is rapidly deacetylated to 17-desacetyl norgestimate, which is then further metabolized to active forms such as norgestrel. These active metabolites exert their effects by binding to progesterone receptors, regulating ovulation and menstrual cycles . The deuterium-labeled version, 17-Desacetyl Norgestimate-d6, is used primarily for analytical purposes and does not have a direct pharmacological effect .
Comparación Con Compuestos Similares
Similar Compounds
Norgestimate: The parent compound, used in hormonal contraceptives.
17-Desacetyl Norgestimate: The non-deuterated version of the compound.
Norgestrel: An active metabolite of norgestimate with progestational activity.
Uniqueness
17-Desacetyl Norgestimate-d6 (Major) is unique due to its stable isotope labeling, which makes it an ideal internal standard for bioanalytical studies. The incorporation of deuterium atoms enhances the accuracy and precision of analytical measurements, providing reliable data for pharmacokinetic and bioequivalence studies .
Propiedades
Fórmula molecular |
C21H29NO2 |
|---|---|
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
(3Z,8R,9R,10R,13R,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3/b22-15-/t16-,17-,18+,19-,20+,21-/m0/s1/i5D2,6D2,13D,16D |
Clave InChI |
ISHXLNHNDMZNMC-CIOBIJBISA-N |
SMILES isomérico |
[2H]C\1=C2[C@](CC(/C1=N/O)([2H])[2H])([C@@H]3CC[C@@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)O)CC)[2H] |
SMILES canónico |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


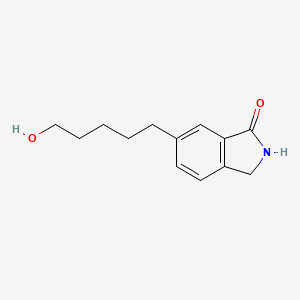


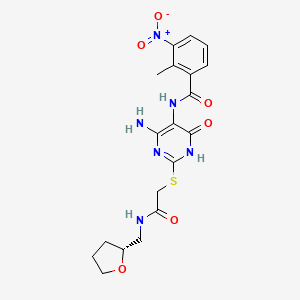
![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13852693.png)
![(S)-7,8-Bis((tert-butyldimethylsilyl)oxy)-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B13852703.png)
![[2-[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate](/img/structure/B13852705.png)
![(Z)-4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-buten-1-yl]-alpha,alpha-dimethyl-benzeneacetic Acid](/img/structure/B13852714.png)
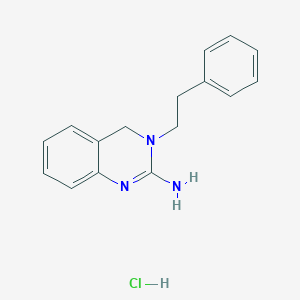
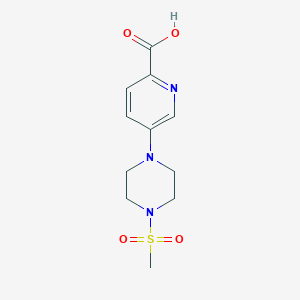
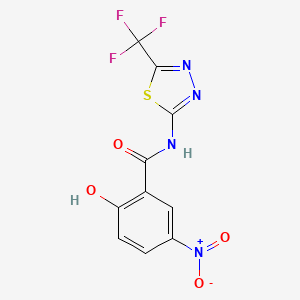
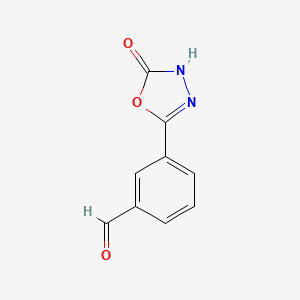
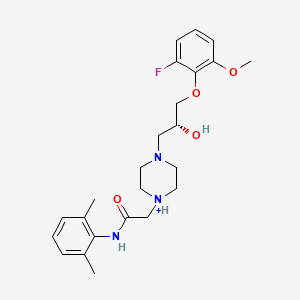
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,26S,29S,32S)-5-ethyl-1,7,16,20,23,25,28,31-octamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate](/img/structure/B13852741.png)
